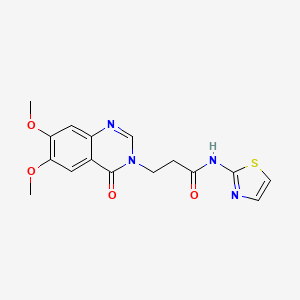![molecular formula C24H26N4O5 B14937338 N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14937338.png)
N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that features both indole and imidazolidine moieties The indole nucleus is known for its presence in various bioactive molecules, while the imidazolidine ring is often found in compounds with significant pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazolidine precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the imidazolidine ring can be formed via cyclization reactions involving urea or thiourea derivatives.
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus.
Cyclization: The imidazolidine ring is formed by reacting a diamine with urea or thiourea under heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The imidazolidine ring can be reduced to form imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the imidazolidine ring can interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Such as tryptophan and serotonin.
Imidazolidine Derivatives: Such as imidazolidinyl urea.
Uniqueness
N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the combination of indole and imidazolidine moieties in a single molecule. This dual functionality can provide a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.
Propiedades
Fórmula molecular |
C24H26N4O5 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
N-[3-(5-methoxyindol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C24H26N4O5/c1-32-18-6-4-17(5-7-18)28-23(30)20(26-24(28)31)15-22(29)25-11-3-12-27-13-10-16-14-19(33-2)8-9-21(16)27/h4-10,13-14,20H,3,11-12,15H2,1-2H3,(H,25,29)(H,26,31) |
Clave InChI |
OCCHWFIODIZOBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCCCN3C=CC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-(4-hydroxyphenyl){[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}ethanoic acid](/img/structure/B14937285.png)
![4-Methyl-N-[2-(N'-{6'-phenyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide](/img/structure/B14937291.png)
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937292.png)
![2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)
![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14937320.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937326.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B14937332.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14937346.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937355.png)
